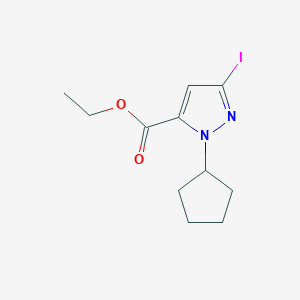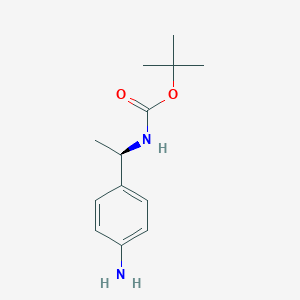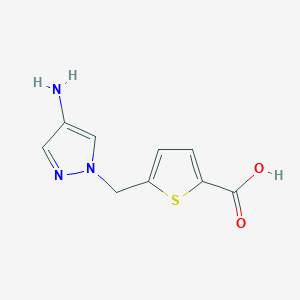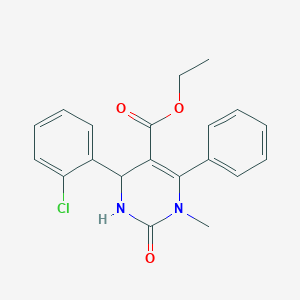![molecular formula C17H18N6O4 B2849928 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1170053-87-8](/img/structure/B2849928.png)
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-1-yl moiety, an ethyl group, a morpholino group, and a 2-oxo-2H-pyran-5-carboxamide moiety .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549) cells . These compounds can inhibit cell division and induce apoptosis, making them potential candidates for cancer therapy.
CDK2 Inhibition
The derivatives of pyrazolo[3,4-d]pyrimidine have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that is crucial for cell cycle regulation . Inhibiting CDK2 can halt the proliferation of cancer cells, providing a targeted approach to cancer treatment.
Free Radical Scavenging
Some synthesized derivatives of this compound have shown free radical scavenging activity . This property is beneficial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and neurodegenerative disorders.
Enzymatic Inhibitory Activity
Pyrazolo[3,4-d]pyrimidine structures have been reported to inhibit key enzymes involved in cancer cell metabolism . By targeting these enzymes, the derivatives can disrupt the metabolic pathways that cancer cells rely on, potentially leading to their death.
Cell Cycle Progression Alteration
Certain derivatives have been found to cause significant alterations in cell cycle progression . This disruption can prevent cancer cells from multiplying, serving as another mechanism by which these compounds can exert their anticancer effects.
Apoptosis Induction
Research has demonstrated that these compounds can induce apoptosis, or programmed cell death, in cancer cells . This is a critical mechanism for eliminating cancer cells and preventing the spread of the disease.
Safety And Hazards
Orientations Futures
The future directions for this compound could involve further investigation into its potential biological activities, given the reported activities of similar compounds. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potential as novel CDK2 inhibitors, suggesting potential applications in cancer treatment .
Propriétés
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c24-14-2-1-12(10-27-14)17(25)18-3-4-23-16-13(9-21-23)15(19-11-20-16)22-5-7-26-8-6-22/h1-2,9-11H,3-8H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHLJTVMGYGULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)


![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)




![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2849860.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2849866.png)